Cas no 79893-89-3 (Bz-Thr-OMe)

Bz-Thr-OMe structure
Bz-Thr-OMe structure
Bz-Thr-OMe
79893-89-3
C12H15NO4
237.251803636551
MFCD00010394
556715
24856969

Bz-Thr-OMe Properties

Names and Identifiers

    • L-Threonine,N-benzoyl-, methyl ester
    • (2S 3R)-(+)-N-BENZOYLTHREONINE METHYL ESTER
    • Bz-L-Thr-OMe
    • Bz-Thr-OMe
    • methyl (2S,3R)-2-benzamido-3-hydroxybutanoate
    • N-Benzoyl-L-Threonine Methyl Ester
    • AmbotzBAA0046
    • methyl n-benzoyl-l-threoninate
    • N-benzoyl-Ls-threonine methyl ester
    • N-benzoyl-threonine methyl ester
    • CS-0201890
    • A840014
    • methyl (2S,3R)-2-benzamido-3-oxidanyl-butanoate
    • 79893-89-3
    • methyl (2S,3R)-3-hydroxy-2-(phenylformamido)butanoate
    • MS-20228
    • DTXSID30352948
    • HY-W142106
    • (2S,3R)-2-benzamido-3-hydroxybutanoic acid methyl ester
    • N-Benzoyl-L-threonine methyl ester, 99%
    • KHOWDUMYRBCHAC-SCZZXKLOSA-N
    • Benzoyl-D-threonine methyl ester
    • n,n-dimethyl-2-(2-aminoethoxy)ethanol
    • E77608
    • N-alpha-BenZoyl-L-threonine methyl ester (BZ-L-Thr-OMe)
    • A839782
    • methyl N-benzoylthreoninate
    • HMS2194G18
    • MLS001075435
    • (2S,3R)-Methyl 2-benzamido-3-hydroxybutanoate
    • SCHEMBL160178
    • MFCD00010394
    • methyl (2S,3R)-2-benzamido-3-hydroxy-butanoate
    • SMR000639435
    • MLS001075372
    • CHEMBL1878775
    • AKOS005258790
    • N-Benzoyl-L-threonine methyl ester (ACI)
    • N-Benzoylthreonine methyl ester
    • +Expand
    • MFCD00010394
    • KHOWDUMYRBCHAC-SCZZXKLOSA-N
    • 1S/C12H15NO4/c1-8(14)10(12(16)17-2)13-11(15)9-6-4-3-5-7-9/h3-8,10,14H,1-2H3,(H,13,15)/t8-,10+/m1/s1
    • [C@H]([C@H](O)C)(C(=O)OC)NC(C1C=CC=CC=1)=O

Computed Properties

  • 237.10000
  • 2
  • 4
  • 5
  • 237.1
  • 17
  • 274
  • 0
  • 2
  • 0
  • 0
  • 0
  • 1
  • 0.9
  • 2
  • 0
  • 75.6A^2

Experimental Properties

  • 0.72970
  • 75.63000
  • 1.536
  • 470.6°C at 760 mmHg
  • 97-99 °C (lit.)
  • 238.4°C
  • Not determined
  • Not determined
  • [α]21/D +23°, c = 5 in ethanol
  • 1.2

Bz-Thr-OMe Security Information

  • 3
  • NONH for all modes of transport
  • Store in cold storage.

Bz-Thr-OMe Customs Data

  • 2924299090
  • China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Bz-Thr-OMe Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003T7I-250mg
N-Benzoyl-L-threonine methyl ester
79893-89-3 97%
250mg
$49.00 2024-04-21
A2B Chem LLC
AB77022-10g
(2S,3R)-Methyl 2-benzamido-3-hydroxybutanoate
79893-89-3 98%
10g
$167.00 2024-04-19
Aaron
AR003TFU-250mg
N-Benzoyl-L-threonine methyl ester
79893-89-3 95%
250mg
$35.00
abcr
AB258728-1 g
N-alpha-Benzoyl-L-threonine methyl ester (Bz-L-Thr-OMe); .
79893-89-3
1g
€82.50 2023-06-22
Alichem
A019143913-25g
(2S,3R)-Methyl 2-benzamido-3-hydroxybutanoate
79893-89-3 97%
25g
$614.80 2023-09-01
eNovation Chemicals LLC
Y1250941-5g
N-Benzoyl-L-threonine methyl ester
79893-89-3 95%
5g
$235 2023-09-04
TRC
B279735-2.5g
Bz-Thr-OMe
79893-89-3
2.5g
$ 360.00 2022-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA02012-1g
(2S,3R)-Methyl 2-benzamido-3-hydroxybutanoate
79893-89-3
1g
¥918.0 2021-09-04
SHENG KE LU SI SHENG WU JI SHU
sc-235993-1 g
N-Benzoyl-L-threonine methyl ester,
79893-89-3
1g
¥384.00 2023-07-10

Bz-Thr-OMe Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 3 h, rt
Reference
Modular phosphite-oxazoline/oxazine ligand library for asymmetric Pd-catalyzed allylic substitution reactions: scope and limitations-origin of enantioselectivity
Dieguez, Montserrat; et al, Chemistry - A European Journal, 2008, 14(12), 3653-3669

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, 0 °C; overnight, 0 °C → rt
1.2 Reagents: Citric acid Solvents: Water ;  rt
Reference
Synthesis of 2-Oxazolines by in Situ Desilylation and Cyclodehydration of β-Hydroxyamides
Brandstatter, Marco; et al, Journal of Organic Chemistry, 2015, 80(1), 40-51

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  12 h, 0 °C
1.2 Reagents: Water ;  0 °C
Reference
New dihydroxy bis(oxazoline) ligands for the palladium-catalyzed asymmetric allylic alkylation: Experimental investigations of the origin of the reversal of the enantioselectivity
Ait-Haddou, Hassan; et al, Chemistry - A European Journal, 2004, 10(3), 699-707

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Synthesis of 2-oxazolines and related N-containing heterocycles using [Et2NSF2]BF4 as a cyclodehydration agent
Pouliot, Marie-France; et al, Tetrahedron Letters, 2012, 53(32), 4121-4123

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 4 °C; 2 h, 4 °C
Reference
Rationally Designed Amanitins Achieve Enhanced Cytotoxicity
Todorovic, Mihajlo; et al, Journal of Medicinal Chemistry, 2022, 65(15), 10357-10376

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  5 d, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions
Glockner, Steffen; et al, Organic & Biomolecular Chemistry, 2015, 13(1), 207-214

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 - 15 °C; 30 min, 0 - 15 °C; 20 h, > 15 °C
1.2 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane ,  Water ;  0 °C; 10 - 15 °C; 20 min, 10 - 15 °C; 3 h, > 15 °C
Reference
Synthesis and evaluation of in vivo anti-hypothermic effect of all stereoisomers of the thyrotropin-releasing hormone mimetic: Rovatirelin Hydrate
Kobayashi, Naotake ; et al, Journal of Peptide Science, 2019, 25(12),

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  cooled; 10 min, 4 °C; 4 °C → 22 °C; 2 h, reflux
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 4 °C; 2 h, 4 °C
Reference
Rationally Designed Amanitins Achieve Enhanced Cytotoxicity
Todorovic, Mihajlo; et al, Journal of Medicinal Chemistry, 2022, 65(15), 10357-10376

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Reagents: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride ;  3 h, rt
Reference
Phosphorus-Based Organocatalysis for the Dehydrative Cyclization of N-(2-Hydroxyethyl)amides into 2-Oxazolines
Soleymani Movahed, Farzaneh ; et al, Journal of Organic Chemistry, 2022, 87(1), 243-257

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C
Reference
In Situ Assembly and Screening of Enzyme Inhibitors with Surface-Tension Microarrays
Mugherli, Laurent; et al, Angewandte Chemie, 2009, 48(41), 7639-7644

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium(1+), [1,1′-[(1R,4R)-1,4-dimethyl-2-butene-1,4-diyl]bis[1,1-diphenylpho… Solvents: Methanol ,  Dichloromethane ;  24 h, rt
Reference
Chiral 1,4-bis-diphosphine ligands from optically active (Z)-olefins
Cesarotti, Edoardo; et al, Tetrahedron: Asymmetry, 2007, 18(11), 1278-1283

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  cooled; 10 min, 4 °C; 4 °C → 22 °C; 2 h, reflux
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 4 °C; 2 h, 4 °C
Reference
Rationally Designed Amanitins Achieve Enhanced Cytotoxicity
Todorovic, Mihajlo; et al, Journal of Medicinal Chemistry, 2022, 65(15), 10357-10376

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 - 15 °C; 30 min, 0 - 15 °C; 20 h, > 15 °C
2.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane ,  Water ;  0 °C; 10 - 15 °C; 20 min, 10 - 15 °C; 3 h, > 15 °C
Reference
Synthesis and evaluation of in vivo anti-hypothermic effect of all stereoisomers of the thyrotropin-releasing hormone mimetic: Rovatirelin Hydrate
Kobayashi, Naotake ; et al, Journal of Peptide Science, 2019, 25(12),

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrochloric acid ;  reflux
2.1 Reagents: Triethylamine Solvents: Methanol ;  rt
Reference
The synthesis of novel chiral ferrocenyl aziridino alcohol ligands with two stereogenic carbons and structural characteristics
Wang, Qian; et al, Advanced Materials Research (Durnten-Zurich, 2012, 518, 518-523

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol
1.2 Reagents: Diazomethane
Reference
Synthesis of an actinomycin-related peptide lactone from the corresponding cyclic pentapeptide by N,O-acyl shift
Mauger, Anthony B.; et al, International Journal of Peptide & Protein Research, 1989, 34(3), 196-9

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
2.1 Reagents: Sodium hydroxide Solvents: Methanol
2.2 Reagents: Diazomethane
Reference
Synthesis of an actinomycin-related peptide lactone from the corresponding cyclic pentapeptide by N,O-acyl shift
Mauger, Anthony B.; et al, International Journal of Peptide & Protein Research, 1989, 34(3), 196-9

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
1.2 Reagents: Sodium acetate Solvents: 1,4-Dioxane ,  Water
2.1 Reagents: Sodium hydroxide Solvents: Methanol
2.2 Reagents: Diazomethane
Reference
Synthesis of an actinomycin-related peptide lactone from the corresponding cyclic pentapeptide by N,O-acyl shift
Mauger, Anthony B.; et al, International Journal of Peptide & Protein Research, 1989, 34(3), 196-9

Bz-Thr-OMe Raw materials

Bz-Thr-OMe Preparation Products

Bz-Thr-OMe Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:79893-89-3)Bz-Thr-OMe
A839782
99%
25g
556.0